N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide is a complex organic compound that features a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate chlorobutanamide precursors. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-2,2-dimethylpropanamide
- N-(5-chloro-2,1,3-benzothiadiazole-4-yl)thiourea
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorobutanamide moiety differentiates it from other benzothiadiazole derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H11ClN4OS2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide |
InChI |
InChI=1S/C11H11ClN4OS2/c12-6-2-5-9(17)14-11(18)13-7-3-1-4-8-10(7)16-19-15-8/h1,3-4H,2,5-6H2,(H2,13,14,17,18) |
InChI Key |
VYAMVSXBJGWJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=S)NC(=O)CCCCl |
Origin of Product |
United States |
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